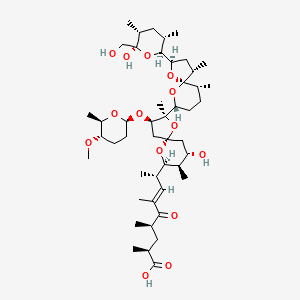
H-Lys-Thr-Tyr-OH
Descripción general
Descripción
“H-Lys-Thr-Tyr-OH” is a tripeptide consisting of the amino acids Lysine (Lys), Threonine (Thr), and Tyrosine (Tyr) in that order . It has the molecular formula C19H30N4O6 . This tripeptide can be used to study the properties of small peptides .
Synthesis Analysis
The synthesis of peptides like “H-Lys-Thr-Tyr-OH” often involves selective modification at tyrosine residues . A wide variety of substrates, ranging from tripeptides to proteins, have been successfully cleaved at Tyr and Trp sites in electrochemical cells with low to moderate yield . The electrochemical cell can be directly coupled to a mass spectrometer, thereby allowing fast and real-time analysis . Another method involves the phosphorylation of tyrosine and Tyr-Thr-Lys tripeptide with cyclohexylmethyl (deuteromethyl)phosphonochloridates .
Molecular Structure Analysis
The molecular structure of “H-Lys-Thr-Tyr-OH” is represented by the molecular formula C19H30N4O6 . It has an average mass of 410.465 Da and a monoisotopic mass of 410.216522 Da .
Chemical Reactions Analysis
Tyrosine, one of the amino acids in “H-Lys-Thr-Tyr-OH”, is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation . These modifications highlight its importance in human disease states, such as Alzheimer’s disease and cancer .
Physical And Chemical Properties Analysis
The physical and chemical properties of “H-Lys-Thr-Tyr-OH” include its molecular formula C19H30N4O6, average mass 410.465 Da, and monoisotopic mass 410.216522 Da .
Aplicaciones Científicas De Investigación
Peptide-Based Neurological Research
- Behavioral Effects in Rats : A study by Vécsei et al. (1982) investigated H-Phe-Ile-Tyr-His-Ser-Tyr-Lys-OH, a structurally similar peptide, for its effects on rats' behavior. It was found to influence memory, particularly retrieval processes, and modify open-field activity. This suggests potential applications in studying memory and behavior modulation (Vécsei, Telegdy, Schally, & Coy, 1982).
Cellular Receptor Studies
- Receptor Binding Studies : The study by Navolotskaya et al. (2001) on various peptide fragments, including H-Val-Lys-Gly-Phe-Tyr-OH, demonstrated their ability to inhibit specific binding of β-endorphin to T lymphocytes. This points towards the potential application of similar peptides in cellular receptor studies (Navolotskaya et al., 2001).
Drug Delivery Research
- Transdermal Peptide Delivery : A study by Abla et al. (2005) explored the impact of molecular weight and charge on the iontophoretic delivery of lysine- and tyrosine-containing dipeptides. This research is significant for the development of efficient drug delivery systems, especially for peptides (Abla, Naik, Guy, & Kalia, 2005).
Protein Interaction Studies
- Hydrogen Bonds in Proteins : Research by Kristof & Zundel (1980) on the hydrogen bonds formed between tyrosine and lysine residues in proteins could provide insights into protein interactions and structures. This is crucial for understanding protein functionality (Kristof & Zundel, 1980).
Peptide Synthesis
- Peptide Synthesis Techniques : Suzuki, Sasaki, & Endo (1976) described a technique for peptide synthesis involving lysine as a polar compound, which could be relevant for synthesizing peptides with components similar to H-Lys-Thr-Tyr-OH. Such methodologies are integral to producing specific peptides for research and therapeutic uses (Suzuki, Sasaki, & Endo, 1976).
Direcciones Futuras
The future directions in the study of peptides like “H-Lys-Thr-Tyr-OH” could involve further exploration of tyrosine-selective cleavage, functionalization, and conjugation of peptides and proteins . This holds significant relevance across various disciplines, including chemical, biological, medical, and material sciences .
Propiedades
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O6/c1-11(24)16(23-17(26)14(21)4-2-3-9-20)18(27)22-15(19(28)29)10-12-5-7-13(25)8-6-12/h5-8,11,14-16,24-25H,2-4,9-10,20-21H2,1H3,(H,22,27)(H,23,26)(H,28,29)/t11-,14+,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQSSOAGMZGXFT-MEYUZBJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCCN)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCCN)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Lys-Thr-Tyr-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B564217.png)




![methyl (2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoate](/img/structure/B564223.png)





